

Enantioselective Synthesis of ML299: A Technical Guide

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Compound of Interest

Compound Name: ML299

Cat. No.: B609138

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Introduction

ML299, chemically known as 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]-1-methylethyl]benzamide, is a potent dual inhibitor of phospholipase D1 (PLD1) and PLD2.^[1] Structure-activity relationship (SAR) studies have revealed that the biological activity of **ML299** is enantiospecific, with the (S)-enantiomer exhibiting significantly greater potency than its (R)-counterpart. This document provides a comprehensive overview of the enantioselective synthesis of **ML299**, focusing on the core chemical transformations and methodologies.

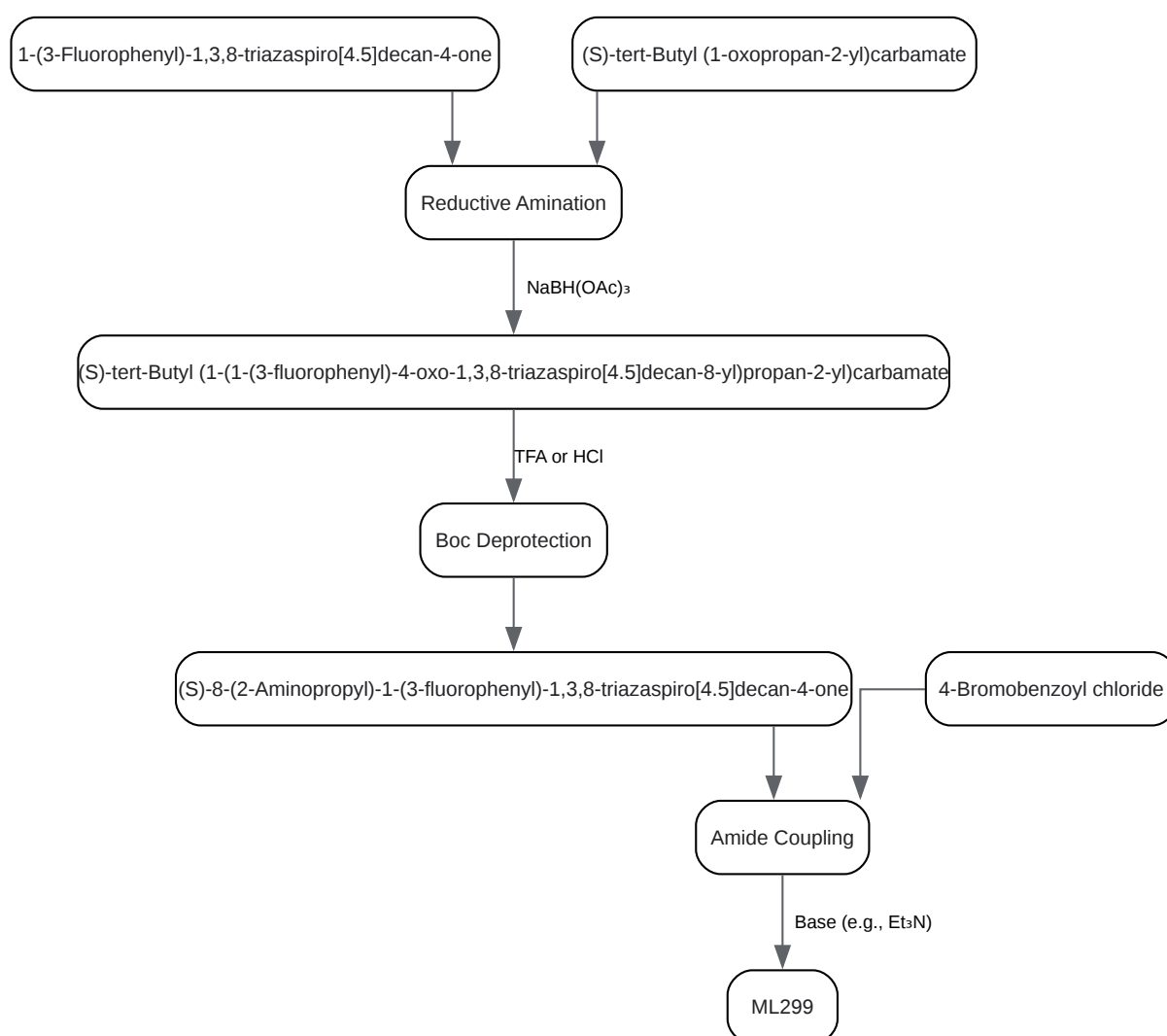
Chemical Structure and Properties

Identifier	Value
IUPAC Name	4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide ^{[2][3]}
Molecular Formula	C ₂₃ H ₂₆ BrFN ₄ O ₂ ^{[2][3]}
Molecular Weight	489.39 g/mol
CAS Number	1426916-00-8 ^[1]
Chirality	(S)-enantiomer

Enantioselective Synthetic Strategy

The enantioselective synthesis of **ML299** hinges on the introduction of a chiral (S)- β -methyl group, a structural feature crucial for its potent inhibitory activity against PLD1. The synthetic approach involves the construction of the 1,3,8-triazaspiro[4.5]decane core, followed by the diastereoselective alkylation with a chiral building block, and subsequent amide coupling.

Synthetic Workflow



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Caption: Synthetic workflow for the enantioselective synthesis of **ML299**.

Key Experimental Protocols

The synthesis can be broadly divided into three key stages:

- **Synthesis of the Spirocyclic Core:** The 1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one core is prepared through a multi-step sequence, typically starting from piperidin-4-one.
- **Enantioselective Alkylation:** The chirality of **ML299** is introduced via a reductive amination reaction. This involves the coupling of the spirocyclic core with an enantiopure chiral building block, such as (S)-tert-butyl (1-oxopropan-2-yl)carbamate, which can be derived from (S)-alanine.
 - **Reaction:** 1-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is reacted with (S)-tert-butyl (1-oxopropan-2-yl)carbamate in the presence of a reducing agent like sodium triacetoxyborohydride.
 - **Product:** This step yields the Boc-protected intermediate, (S)-tert-butyl (1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)carbamate.
- **Deprotection and Amide Coupling:** The final step involves the removal of the Boc protecting group and the subsequent coupling with 4-bromobenzoyl chloride.
 - **Deprotection:** The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) to afford the chiral amine.
 - **Amide Coupling:** The resulting amine is then acylated with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, **ML299**.

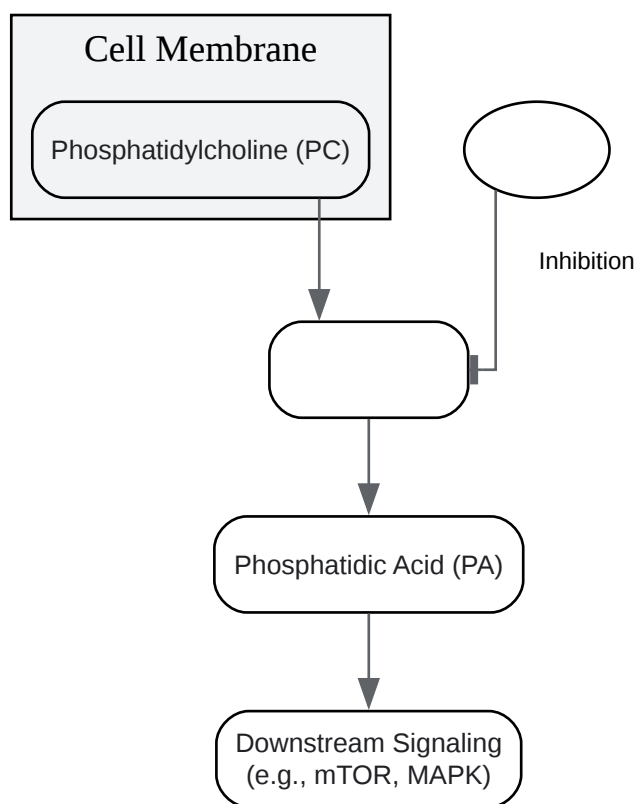
Quantitative Data

Step	Reactants	Product	Yield (%)	Enantiomeric Excess (ee)
Reductive Amination	1-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, (S)-tert-Butyl (1-oxopropan-2-yl)carbamate	(S)-tert-Butyl (1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)carbamate	Not Reported	>98%
Amide Coupling	(S)-8-(2-Aminopropyl)-1-(3-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, 4-Bromobenzoyl chloride	ML299	Not Reported	>98%

Note: Specific yields for each step in the enantioselective synthesis of **ML299** are not detailed in the primary literature abstracts. The enantiomeric excess is inferred from the use of enantiopure starting materials and methods that are known to proceed with high stereochemical fidelity.

Signaling Pathway Context

The development of **ML299** as a dual PLD1/2 inhibitor is significant in the context of cell signaling. PLD enzymes are key components of various signaling pathways, and their dysregulation is implicated in several diseases, including cancer.



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Caption: Inhibition of the PLD signaling pathway by **ML299**.

Conclusion

The enantioselective synthesis of **ML299** is a well-defined process that relies on the strategic introduction of a chiral center via reductive amination with an enantiopure building block. The (S)-configuration is paramount for the potent dual inhibitory activity against PLD1 and PLD2. This technical guide provides a foundational understanding of the synthetic route and key experimental considerations for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and detailed characterization of intermediates would be necessary for large-scale synthesis.

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